Cas no 868666-12-0 ((S)-2-Methyl-4,4,4-trifluorobutyric acid)

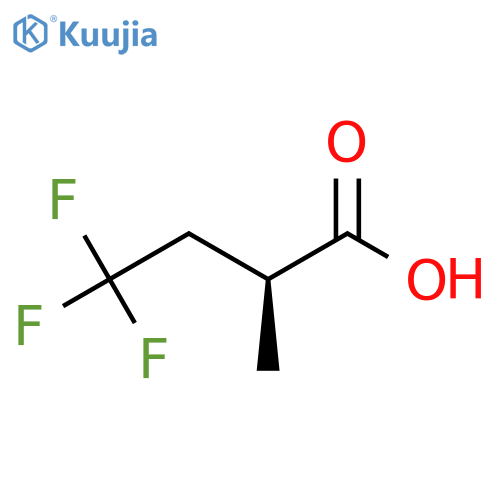

868666-12-0 structure

商品名:(S)-2-Methyl-4,4,4-trifluorobutyric acid

(S)-2-Methyl-4,4,4-trifluorobutyric acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-Methyl-4,4,4-trifluorobutyric acid

- (2S)-4,4,4-trifluoro-2-methylbutanoic acid

- OBUKEMPWKGDRJV-VKHMYHEASA-N

- starbld0025110

- SCHEMBL12885928

- EN300-6505759

- (S)-4,4,4-Trifluoro-2-methylbutanoic acid

- 868666-12-0

-

- インチ: 1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m0/s1

- InChIKey: OBUKEMPWKGDRJV-VKHMYHEASA-N

- ほほえんだ: C(O)(=O)[C@@H](C)CC(F)(F)F

計算された属性

- せいみつぶんしりょう: 156.03981395g/mol

- どういたいしつりょう: 156.03981395g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

(S)-2-Methyl-4,4,4-trifluorobutyric acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6505759-0.05g |

(2S)-4,4,4-trifluoro-2-methylbutanoic acid |

868666-12-0 | 95.0% | 0.05g |

$619.0 | 2025-03-14 | |

| Enamine | EN300-6505759-0.1g |

(2S)-4,4,4-trifluoro-2-methylbutanoic acid |

868666-12-0 | 95.0% | 0.1g |

$809.0 | 2025-03-14 | |

| Enamine | EN300-6505759-5.0g |

(2S)-4,4,4-trifluoro-2-methylbutanoic acid |

868666-12-0 | 95.0% | 5.0g |

$6757.0 | 2025-03-14 | |

| Aaron | AR028PCT-1g |

(2S)-4,4,4-trifluoro-2-methylbutanoicacid |

868666-12-0 | 95% | 1g |

$3229.00 | 2025-02-16 | |

| Aaron | AR028PCT-10g |

(2S)-4,4,4-trifluoro-2-methylbutanoicacid |

868666-12-0 | 95% | 10g |

$13800.00 | 2023-12-15 | |

| Aaron | AR028PCT-250mg |

(2S)-4,4,4-trifluoro-2-methylbutanoicacid |

868666-12-0 | 95% | 250mg |

$1611.00 | 2025-02-16 | |

| Aaron | AR028PCT-500mg |

(2S)-4,4,4-trifluoro-2-methylbutanoicacid |

868666-12-0 | 95% | 500mg |

$2524.00 | 2025-02-16 | |

| 1PlusChem | 1P028P4H-250mg |

(2S)-4,4,4-trifluoro-2-methylbutanoicacid |

868666-12-0 | 95% | 250mg |

$1487.00 | 2024-04-21 | |

| Aaron | AR028PCT-50mg |

(2S)-4,4,4-trifluoro-2-methylbutanoicacid |

868666-12-0 | 95% | 50mg |

$877.00 | 2025-02-16 | |

| Enamine | EN300-6505759-1.0g |

(2S)-4,4,4-trifluoro-2-methylbutanoic acid |

868666-12-0 | 95.0% | 1.0g |

$2330.0 | 2025-03-14 |

(S)-2-Methyl-4,4,4-trifluorobutyric acid 関連文献

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

868666-12-0 ((S)-2-Methyl-4,4,4-trifluorobutyric acid) 関連製品

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量